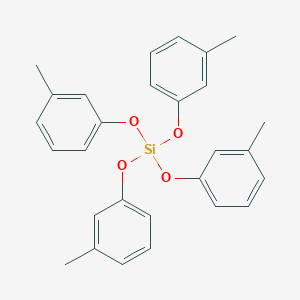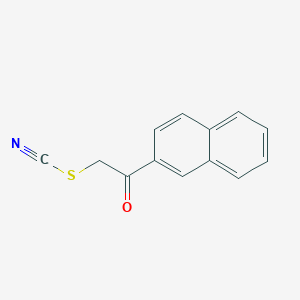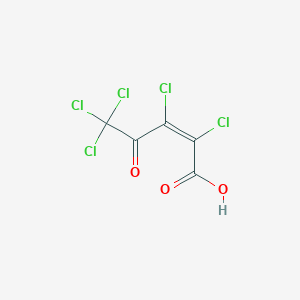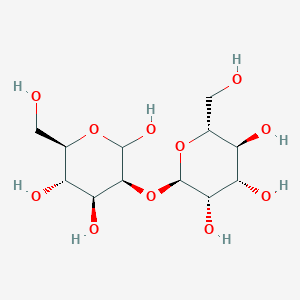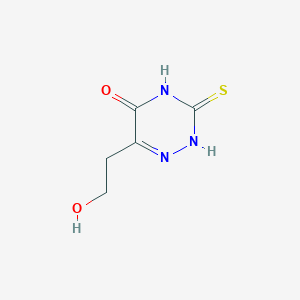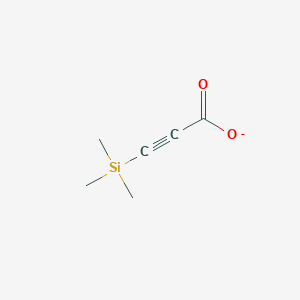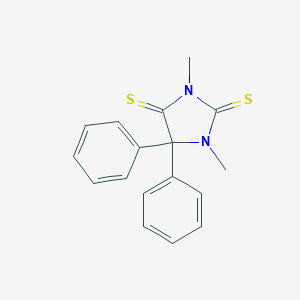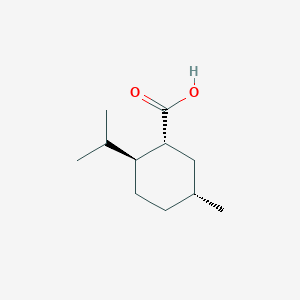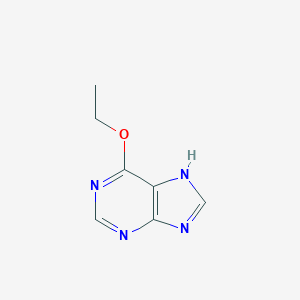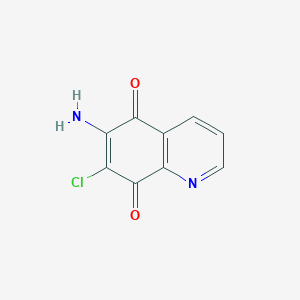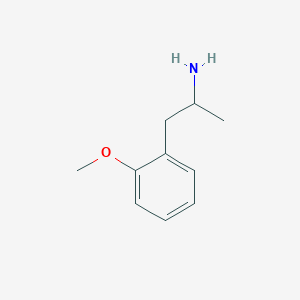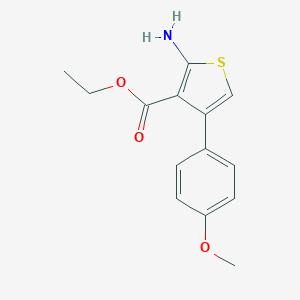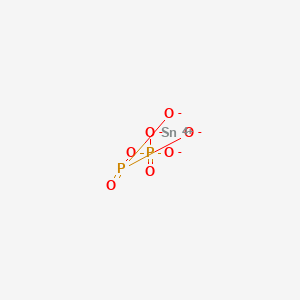
Tin diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin diphosphate is an inorganic compound with the chemical formula SnP₂O₇ It is a type of tin phosphate where tin is in the +2 oxidation state
準備方法
Synthetic Routes and Reaction Conditions: Tin diphosphate can be synthesized through a solid-state reaction involving tin(II) chloride and sodium dihydrogen phosphate. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. Another method involves the use of a domestic microwave-heating device, which provides a controlled temperature environment and limits the oxidation of tin(II) ions .
Industrial Production Methods: In industrial settings, this compound can be produced by solid-state grinding of tin(IV) chloride pentahydrate and sodium dihydrogen phosphate dihydrate at room temperature, followed by drying and calcination . This method is considered green and efficient, as it avoids the use of solvents and reduces energy consumption.
化学反応の分析
Types of Reactions: Tin diphosphate undergoes various chemical reactions, including:
Oxidation: Tin(II) in this compound can be oxidized to tin(IV) under suitable conditions.
Reduction: Tin(IV) compounds can be reduced back to tin(II) in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reactions often involve the use of strong acids or bases to facilitate the exchange of phosphate groups.
Major Products:
Oxidation: Tin(IV) phosphate.
Reduction: Tin(II) compounds.
Substitution: Various tin-containing compounds depending on the substituent introduced.
科学的研究の応用
Tin diphosphate has several applications in scientific research:
Materials Science: this compound is explored for its potential use in the production of glass and ceramics due to its unique thermal and mechanical properties.
Electrochemistry: It is investigated for its ion-exchange and electrochemical properties, making it a candidate for use in batteries and other energy storage devices.
作用機序
The mechanism by which tin diphosphate exerts its effects is primarily through its ability to act as a Lewis acid. The tin(II) ions can coordinate with electron-rich species, facilitating various catalytic processes. In electrochemical applications, the ion-exchange properties of this compound allow it to interact with different ions, enhancing the performance of batteries and other devices .
類似化合物との比較
- Titanium diphosphate
- Zirconium diphosphate
- Aluminum diphosphate
Comparison: Tin diphosphate is unique due to its specific oxidation state and the properties conferred by tin(II) ions. Compared to titanium and zirconium diphosphates, this compound exhibits different catalytic and electrochemical behaviors due to the distinct electronic configuration of tin. Additionally, this compound is less prone to hydrolysis compared to aluminum diphosphate, making it more stable under certain conditions .
特性
CAS番号 |
18472-93-0 |
|---|---|
分子式 |
H4O7P2Sn |
分子量 |
296.69 g/mol |
IUPAC名 |
phosphonato phosphate;tin(4+) |
InChI |
InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |
InChIキー |
YRSIMOVJWYUTSD-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
正規SMILES |
OP(=O)(O)OP(=O)(O)O.[Sn] |
Key on ui other cas no. |
18472-93-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95759.png)
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
